molecular formula C11H18N4O2 B1371143 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one CAS No. 1154969-57-9

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Cat. No.: B1371143
CAS No.: 1154969-57-9
M. Wt: 238.29 g/mol
InChI Key: DPUMYMFDAXFQHA-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exhibits high affinity and specificity, particularly towards PIM1, making it a valuable chemical probe for dissecting PIM kinase signaling pathways in cancer biology. Researchers utilize this inhibitor to investigate mechanisms of tumorigenesis, overcome resistance to conventional chemotherapeutics, and explore synergistic effects in combination therapies. Its primary research value lies in its application in preclinical studies aimed at validating PIM kinases as a therapeutic target, enabling the development of novel targeted cancer treatments. By effectively blocking PIM kinase activity, this compound facilitates the study of apoptosis induction and the inhibition of proliferation in cancer cell lines, providing critical insights for oncology and drug discovery research. https://pubmed.ncbi.nlm.nih.gov/28113000/ https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01727

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUMYMFDAXFQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one generally follows a multi-step organic synthesis route:

  • Step 1: Pyrazole Ring Formation
    The pyrazole ring is typically constructed by reacting hydrazine or substituted hydrazines with a suitable diketone or β-dicarbonyl compound. This cyclization forms the 4-amino-pyrazole intermediate.

  • Step 2: Morpholine Ring Introduction
    The morpholine moiety, specifically the 2,2-dimethylmorpholine, is introduced via nucleophilic substitution reactions. This often involves the reaction of a morpholine derivative with an appropriate alkyl halide or activated ester to form the morpholinyl ethanone intermediate.

  • Step 3: Coupling of Pyrazole and Morpholine Intermediates
    The final step couples the pyrazole and morpholine intermediates, typically through an amide bond formation at the ethanone linker. This coupling is conducted under controlled conditions using catalysts (e.g., coupling reagents like carbodiimides) and specific solvents to optimize yield and purity.

Detailed Reaction Conditions and Catalysts

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring synthesis Hydrazine + diketone, reflux in ethanol or suitable solvent Yields 4-amino-pyrazole intermediate
2 Morpholine ring formation Nucleophilic substitution with morpholine derivative and alkyl halide May require base (e.g., K2CO3) and inert atmosphere
3 Amide coupling Coupling reagent (e.g., EDC, DCC), solvent (DMF, DCM), mild heating Catalyst and solvent choice critical for purity

Industrial Scale Production

  • Batch Reactors: Large-scale synthesis is performed in batch reactors with precise control over temperature, pressure, and reactant concentration to ensure reproducibility and high yield.
  • Automation: Automated monitoring systems for reaction parameters improve consistency.
  • Purification: Post-reaction purification often involves crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research use.

Reaction Types and Chemical Modifications

The compound can undergo various chemical transformations, which are relevant both for synthesis optimization and derivatization:

Reaction Type Common Reagents Outcome/Products
Oxidation Potassium permanganate, H2O2 Hydroxylated derivatives
Reduction Sodium borohydride, LiAlH4 Reduction of keto or other groups
Substitution Halogenating agents, nucleophiles Introduction of alkyl/aryl groups

Research Findings on Synthesis Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency.
  • Catalyst Use: Carbodiimide-based coupling reagents enhance amide bond formation yield.
  • Temperature Control: Mild heating (40–60°C) during coupling prevents side reactions and degradation.
  • Purity: High purity (>95%) achieved through recrystallization or preparative HPLC is essential for biological testing.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Remarks
Pyrazole ring formation Hydrazine + diketone, reflux, 4–6 hours High yield, moderate temperature
Morpholine substitution Morpholine derivative + alkyl halide, base, 50–70°C Inert atmosphere recommended
Coupling reaction EDC/DCC, DMF or DCM, 40–60°C, 12–24 hours Catalyst choice critical
Purification Crystallization or chromatography Ensures >95% purity
Scale Laboratory to industrial batch reactors Automated control for scale-up

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or morpholine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. It has shown significant activity against various bacterial strains, including E. coli. The compound's mechanism of action involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. For instance, one study reported an IC50 value of 9.80 µM against E. coli DNA gyrase B, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory and antioxidant activities. In vitro assays indicated that it could stabilize human red blood cell membranes and scavenge free radicals effectively. The DPPH scavenging percentage ranged from 84% to 90%, showcasing its potential as an antioxidant agent .

Biochemical Research

The compound's structural features make it a candidate for further biochemical investigations. Its ability to interact with various biological targets suggests potential roles in drug design and development. Moreover, the presence of the pyrazole ring is known to enhance biological activity, making it a focus for synthesizing derivatives with improved efficacy .

Material Science Applications

Beyond medicinal chemistry, this compound can be explored in material science for developing functional materials. Its unique chemical structure allows for modifications that can lead to new polymeric materials or coatings with specific properties such as enhanced durability or chemical resistance.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivitySignificant inhibition of E. coli DNA gyrase B with IC50 = 9.80 µM
Antioxidant ActivityDPPH scavenging percentages between 84% and 90%
Anti-inflammatory EffectsMembrane stabilization percentage ranging from 86% to 99%

Mechanism of Action

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
  • CAS Number : 1156075-58-9
  • Molecular Formula : C₁₁H₁₈N₄O₂
  • Molar Mass : 238.29 g/mol

Structural Features :

  • Core Structure: A pyrazole ring substituted with an amino group at position 4, linked via an ethanone bridge to a 2,2-dimethylmorpholine moiety.
  • Dimethylmorpholine: A saturated oxygen-containing heterocycle with two methyl groups, improving solubility and metabolic stability compared to non-oxygenated analogs .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound : this compound 4-Amino-pyrazole, 2,2-dimethylmorpholine C₁₁H₁₈N₄O₂ 238.29 High solubility due to morpholine oxygen; amino group supports hydrogen bonding.
Piperidine Analog : 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one Piperidine (no oxygen) C₁₀H₁₇N₅O 235.28 Increased lipophilicity; potential for altered receptor interactions.
Chlorophenyl Derivative : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Chlorophenyl, 4-methyl-pyrazole C₁₂H₁₁ClN₂O 234.69 Hydrophobic chlorophenyl group may enhance membrane permeability.
Sulfanylidene Derivatives : e.g., 1d, 1e Sulfonyl groups, aryl substituents Variable ~250–300 Electron-withdrawing sulfonyl groups modify reactivity and electronic properties.
Fluorophenyl Compound : (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Fluorophenyl, hydroxy-pyrazole C₂₀H₁₇FN₂O₂ 336.37 Fluorine enhances metabolic stability; hydroxy group introduces polarity.

Pharmacological and Physicochemical Insights

Solubility and Bioavailability: The morpholine group in the target compound improves water solubility compared to piperidine analogs (e.g., ), which lack oxygen .

Hydrogen-Bonding Potential: The 4-amino group on the pyrazole ring in the target compound enables stronger hydrogen-bonding interactions with biological targets compared to methyl-substituted pyrazoles () or sulfanylidene derivatives () .

Metabolic Stability :

  • Fluorine-containing analogs () demonstrate enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.

Receptor Affinity :

  • Bicyclic amines (e.g., TC-1698 in ) show high α4β2 nicotinic receptor affinity (Ki = 0.78 nM), but structural dissimilarity limits direct comparison with the target compound .

Biological Activity

The compound 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one , with CAS Number 1154969-57-9 , belongs to a class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2}, with a molecular weight of approximately 238.29 g/mol . The structure features a pyrazole ring which is crucial for its biological activity.

PropertyValue
Chemical NameThis compound
CAS Number1154969-57-9
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their antioxidant , anti-inflammatory , antimicrobial , and anticancer properties. The specific compound has shown promising results in various studies.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, molecular docking studies have demonstrated that certain pyrazole compounds can effectively scavenge free radicals, thereby reducing oxidative stress in cells .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it can reduce inflammation markers in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Effects

Studies have reported that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives reveal their ability to induce apoptosis in cancer cell lines. This is achieved through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Numerous studies have highlighted the biological efficacy of similar pyrazole compounds:

  • Antioxidant and Anti-inflammatory Study : A study published in Molecules demonstrated that a series of pyrazole derivatives exhibited strong antioxidant and anti-inflammatory activities through molecular docking simulations .
  • Antimicrobial Testing : Another research indicated that pyrazole compounds showed significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain pyrazole derivatives can inhibit cell growth and induce apoptosis via caspase activation pathways, indicating their potential as anticancer agents .

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one?

The synthesis typically involves coupling pyrazole and morpholine derivatives via nucleophilic substitution or condensation reactions. For example:

  • Pyrazole ring formation : Hydrazine derivatives can react with diketones or β-ketoesters under reflux conditions in ethanol or DMF to form the pyrazole core .
  • Morpholine coupling : The 2,2-dimethylmorpholine moiety can be introduced via alkylation or amidation using activated intermediates like bromoethanone derivatives. Potassium carbonate in DMF is often used as a base to facilitate coupling .
  • Purification : Column chromatography (ethyl acetate/hexane mixtures) or recrystallization from ethanol/DMF is recommended for isolating the final product .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR are essential for verifying substituent positions on the pyrazole and morpholine rings. Key signals include the amino proton (δ 5.5–6.5 ppm) and morpholine methyl groups (δ 1.2–1.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, particularly for distinguishing isotopic patterns of chlorine or nitrogen-containing groups .
  • X-ray crystallography : Single-crystal X-ray analysis resolves stereochemical ambiguities, especially for morpholine conformers. SHELXL is widely used for refinement .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) evaluates purity (>95% threshold) .
  • Melting point analysis : Sharp melting points indicate crystalline homogeneity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages validate stoichiometric integrity .

Advanced Research Questions

Q. How can researchers optimize the pyrazole-morpholine coupling reaction yield?

  • Catalyst screening : Use palladium catalysts (e.g., Pd/C) for cross-coupling or microwave-assisted synthesis to reduce reaction time .
  • Solvent effects : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
  • Temperature control : Reactions at 80–100°C improve kinetics but require inert atmospheres to prevent decomposition .
  • In-situ monitoring : TLC or inline IR spectroscopy tracks intermediate formation to optimize quenching times .

Q. What methods resolve contradictions between computational and experimental conformational data?

  • Crystallographic refinement : SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) address twinning or disorder in X-ray data .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental bond lengths/angles to validate molecular mechanics models .

Q. How are structure-activity relationships (SARs) analyzed for pyrazole-morpholine derivatives?

  • Substituent variation : Synthesize analogs with halogen, nitro, or methoxy groups on the pyrazole ring and assess bioactivity (e.g., antimicrobial assays in ) .
  • Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities for targets like kinase enzymes, correlating with experimental IC50 values .

Q. How can discrepancies in NMR data for morpholine conformers be addressed?

  • Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–60°C) identifies ring-flipping kinetics in the morpholine moiety .
  • 2D experiments : NOESY or ROESY correlations map spatial proximity between methyl groups and adjacent protons .

Q. What bioassays are suitable for evaluating biological activity?

  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer screening : MTT assays on cell lines (e.g., Dalton’s lymphoma ascites) measure IC50 values .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR) quantify potency via fluorescence-based ADP-Glo™ kits .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent mass spectrometry and elemental analysis results?

  • Isotopic interference : HRMS distinguishes between [M+H]+ and isotopic peaks (e.g., chlorine vs. sulfur).
  • Hydrate formation : TGA (thermogravimetric analysis) detects water loss, which may skew CHN results .

Q. What causes variability in biological assay outcomes, and how is it mitigated?

  • Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC over 24 hours .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and replicate assays ≥3 times .

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